molecular formula C24H21BrN2O4 B11549596 4-(2-((3,4-Dimethylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate CAS No. 339294-31-4

4-(2-((3,4-Dimethylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate

Cat. No.: B11549596
CAS No.: 339294-31-4
M. Wt: 481.3 g/mol
InChI Key: KMMBASOFWQFCMD-VULFUBBASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((3,4-Dimethylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate involves multiple steps, typically starting with the preparation of intermediate compounds. The process often includes:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the general principles of organic synthesis, such as maintaining purity and optimizing yield, would apply.

Chemical Reactions Analysis

Types of Reactions

4-(2-((3,4-Dimethylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoates, while oxidation and reduction can modify the functional groups present in the compound .

Scientific Research Applications

4-(2-((3,4-Dimethylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-((3,4-Dimethylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate involves its interaction with specific molecular targets. The compound’s effects are mediated through pathways involving its functional groups:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-((3,4-Dimethylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

339294-31-4

Molecular Formula

C24H21BrN2O4

Molecular Weight

481.3 g/mol

IUPAC Name

[4-[(E)-[[2-(3,4-dimethylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate

InChI

InChI=1S/C24H21BrN2O4/c1-16-7-10-20(13-17(16)2)30-15-23(28)27-26-14-18-8-11-19(12-9-18)31-24(29)21-5-3-4-6-22(21)25/h3-14H,15H2,1-2H3,(H,27,28)/b26-14+

InChI Key

KMMBASOFWQFCMD-VULFUBBASA-N

Isomeric SMILES

CC1=C(C=C(C=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Br)C

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Br)C

Origin of Product

United States

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